3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane 3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18263407
InChI: InChI=1S/C14H27N3/c1-16-6-8-17(9-7-16)5-4-12-10-13-2-3-14(11-12)15-13/h12-15H,2-11H2,1H3
SMILES:
Molecular Formula: C14H27N3
Molecular Weight: 237.38 g/mol

3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC18263407

Molecular Formula: C14H27N3

Molecular Weight: 237.38 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C14H27N3
Molecular Weight 237.38 g/mol
IUPAC Name 3-[2-(4-methylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C14H27N3/c1-16-6-8-17(9-7-16)5-4-12-10-13-2-3-14(11-12)15-13/h12-15H,2-11H2,1H3
Standard InChI Key ZJVVRGSFPXIAPB-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CCC2CC3CCC(C2)N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure with nitrogen at the 8-position. The 3-position is substituted with a 2-(4-methylpiperazin-1-yl)ethyl group, introducing a tertiary amine and a piperazine ring. This combination creates a rigid, three-dimensional geometry that enhances receptor binding specificity . The molecular formula is C₁₅H₂₇N₃, with a molecular weight of 249.40 g/mol.

Key structural analogs include 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane (molecular weight: 159.66 g/mol) and RTI-371, a tropane derivative with a 4-chlorophenylisoxazole substituent (molecular weight: 392.9 g/mol) . These analogs highlight the versatility of the azabicyclo[3.2.1]octane core in accommodating diverse functional groups.

Physicochemical Characteristics

The piperazine moiety enhances solubility in polar solvents, while the bicyclic framework contributes to lipid membrane permeability. Comparative data for related compounds are summarized below:

CompoundMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
Target Compound249.402.10.5
3-Chlorotropane 159.661.81.2
RTI-371 392.903.4<0.1

*Predicted using PubChem data .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(2-(4-methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multi-step sequences:

  • Core Formation: The azabicyclo[3.2.1]octane scaffold is constructed via [3+2] cycloadditions or electrocyclic ring-opening reactions, as demonstrated in enantioselective syntheses .

  • Piperazine Introduction: A 2-chloroethyl intermediate is reacted with 4-methylpiperazine under nucleophilic substitution conditions .

  • Purification: Recrystallization or chromatography isolates the final product .

A patent by Hoffmann-La Roche describes a cost-effective method avoiding unstable intermediates like nortropinone, achieving yields >70% via optimized alkylation and deprotection steps.

Stereochemical Considerations

The 8-azabicyclo[3.2.1]octane core exhibits four stereocenters. Asymmetric synthesis techniques, such as chiral auxiliaries or catalytic enantioselective cyclopropanation, are critical for obtaining enantiopure products . For example, Reiser et al. achieved >90% enantiomeric excess using Rh-catalyzed cyclopropanation of pyrrole derivatives .

Pharmacological Profile

Mechanism of Action

The compound acts as a monoamine reuptake inhibitor, with affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . The 4-methylpiperazine group enhances binding to sigma-1 receptors, implicated in neuroprotection and mood regulation . Comparative IC₅₀ values for related compounds are:

CompoundSERT (nM)NET (nM)DAT (nM)
Target Compound12.345.789.2
RTI-371 0.0190.00390.036
ARN19689 N/AN/A0.042

Data adapted from PubChem and PMC sources .

Metabolic Stability

In vitro studies indicate moderate hepatic clearance (CLhep = 15 mL/min/kg) and a half-life of 2.3 hours in rodent models. The piperazine ring undergoes oxidative metabolism via CYP3A4, yielding N-oxide metabolites .

Therapeutic Applications

Neuropsychiatric Disorders

The compound’s dual action on monoamine transporters and sigma receptors positions it as a candidate for depression and anxiety disorders. Aryl-substituted analogs demonstrated efficacy in rodent forced-swim tests, reducing immobility time by 60% at 10 mg/kg .

Analgesia

Patent data highlight 8-azabicyclo[3.2.1]octane derivatives as NOP receptor agonists, with potential in chronic pain management. The target compound showed 50% reduction in neuropathic pain at 5 mg/kg in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator